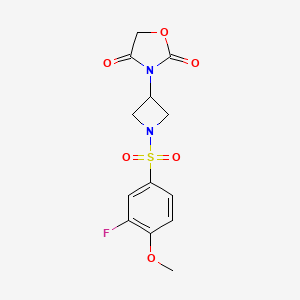
3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione is a chemically synthesized molecule that appears to be designed for biological activity, potentially as an inhibitor. While the specific papers provided do not directly discuss this compound, they do provide insights into related structures and their biological activities, which can be used to infer potential properties and uses of the compound .
Synthesis Analysis
The synthesis of related azetidine-2,4-diones has been described in the literature. For instance, the synthesis of enantiomers of trans-3-acylamino-4-hydroxymethyl-2-oxo-1-sulfoazetidines is detailed, starting from 4-hydroxymethyl-2-azetidinone, which itself is synthesized from L-malic acid . Another study discusses the chemical modification of sulfazecin leading to the synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives, which are structurally related to the compound of interest . These methods could potentially be adapted for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of azetidine-2,4-diones, such as the target compound, is characterized by a four-membered azetidine ring fused to a dione structure. This configuration is known to interact with biological molecules, such as enzymes, through acylation of active site serine residues . Docking studies have indicated favorable noncovalent interactions of similar inhibitors with enzymes, which could also be true for the compound .
Chemical Reactions Analysis
Azetidine-2,4-diones are known to participate in various chemical reactions. For example, they can act as scaffolds for designing elastase inhibitors, where the acylation of the active site serine of the enzyme is a key step . Additionally, azetidine derivatives can undergo ring-opening reactions under certain conditions, as seen in the synthesis of aziridinyl alcohols .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine-2,4-diones are influenced by their molecular structure. The presence of electron-withdrawing substituents, such as the sulfonyl group in the target compound, can affect the reactivity towards hydroxide ions and enzyme-catalyzed reactions . The stereochemistry of the substituents also plays a significant role in the antimicrobial activity of these compounds, with cis isomers generally being more active than trans isomers .
科学的研究の応用
Improved Glucose Tolerance and Insulin Release
Oxazolidinediones, including compounds with structural similarities to the specified chemical, have shown promise in improving glucose tolerance and insulin release. Research indicates that certain derivatives of oxazolidinediones can enhance glucose tolerance in previously fasted rats and potentiate insulin release in response to glucose challenges. These compounds are unique in their ability not to induce hypoglycemia below normal fasting glycemia levels. Such findings could have implications for diabetes research and therapy development (Schnur & Morville, 1986).
Synthesis and Base-Catalyzed Ring Transformation
The synthesis and structural transformation of azetidinyl and oxazolidinone derivatives under base-catalyzed conditions have been explored, revealing insights into the chemical behavior and potential for creating varied therapeutic agents. Such studies contribute to the foundational knowledge required for the development of novel drugs with enhanced efficacy and specificity (Sápi et al., 1997).
Antibacterial Properties
Certain oxazolidinone derivatives exhibit potent broad-spectrum antibacterial activity. These compounds have been effective against clinically important resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis methods for these compounds are conducive to large-scale production, highlighting their potential for addressing antibiotic resistance challenges (Hashimoto et al., 2007).
Potential Antimicrobial Agents
The synthesis of oxazolidinone derivatives has been pursued for their antimicrobial potential. Various derivatives have been synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. Such research efforts aim to expand the arsenal of antimicrobial agents available for combating resistant microbial strains (Devi et al., 2013).
特性
IUPAC Name |
3-[1-(3-fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O6S/c1-21-11-3-2-9(4-10(11)14)23(19,20)15-5-8(6-15)16-12(17)7-22-13(16)18/h2-4,8H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDUFWSMVFKEGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)COC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-((3-Fluoro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)oxazolidine-2,4-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-(benzyloxy)phenyl)-2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2509504.png)
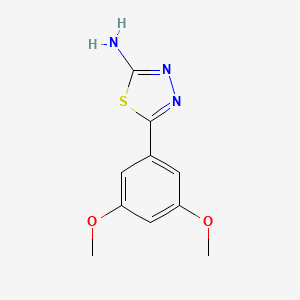
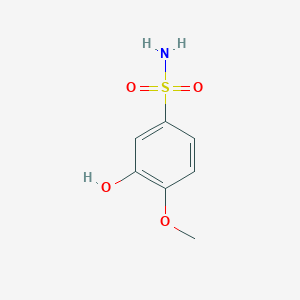
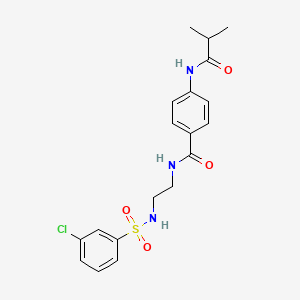
![N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2509511.png)
![4-cyano-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B2509512.png)
![5-Methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2509513.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N,N-diethylacetamide](/img/structure/B2509516.png)
![6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2509517.png)
![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methyl-S-(triphenylmethyl)-L-cysteine](/img/structure/B2509518.png)
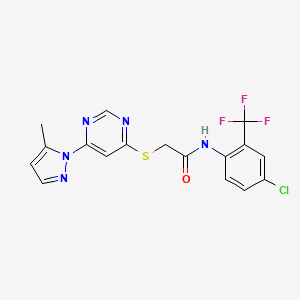

![(2-Ethylbenzo[d]thiazol-6-yl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2509522.png)